REACTION_CXSMILES
|
[C:1]([N:8]1[CH2:13][CH2:12][CH:11]([C:14]#[N:15])[CH2:10][CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].C1CCCCC1.[Br:22][C:23]1[C:28]([F:29])=[CH:27][CH:26]=[C:25]([CH2:30]Br)[N:24]=1.Cl.[Cl-].[NH4+]>O1CCCC1>[Br:22][C:23]1[N:24]=[C:25]([CH2:30][C:11]2([C:14]#[N:15])[CH2:12][CH2:13][N:8]([C:1]([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2])[CH2:9][CH2:10]2)[CH:26]=[CH:27][C:28]=1[F:29] |f:4.5|
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Name
|
|
Quantity
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5.35 g
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Type
|
reactant
|
Smiles
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C(=O)(OC(C)(C)C)N1CCC(CC1)C#N
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
16.5 mL
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Type
|
reactant
|
Smiles
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C1CCCCC1
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Name
|
|
Quantity
|
4.95 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
95 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
6.28 g
|
Type
|
reactant
|
Smiles
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BrC1=NC(=CC=C1F)CBr
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at −78° C. for 20 minutes
|
Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
while maintaining the inside temperature at −70° C. or less
|
Type
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CUSTOM
|
Details
|
To the resultant reaction mixture
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Type
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TEMPERATURE
|
Details
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while maintaining the inside temperature at −70° C. or less
|
Type
|
STIRRING
|
Details
|
stirred at −78° C. for 20 minutes
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Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
After stirred at room temperature
|
Type
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EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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DISSOLUTION
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Details
|
A tar-like residue was dissolved in ethyl acetate (6 mL)
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Type
|
ADDITION
|
Details
|
To the mixture, heptane (50 mL) was added dropwise
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
ADDITION
|
Details
|
A seed crystal was added
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
To the resultant light yellow suspension solution, heptane (50 mL) was further added dropwise
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The resultant solid substance was collected by filtration
|
Type
|
WASH
|
Details
|
washed with a heptane solution of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=N1)CC1(CCN(CC1)C(=O)OC(C)(C)C)C#N)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |